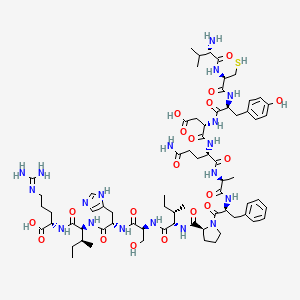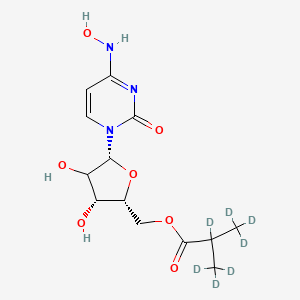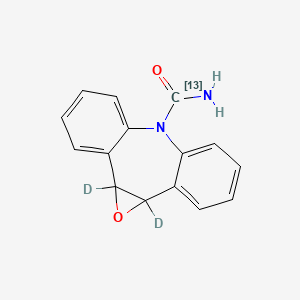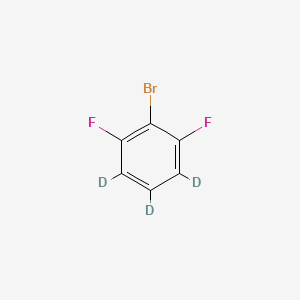
Sodium 3-methyl-2-oxobutanoate-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-oxobutanoate-13C5 involves the incorporation of carbon-13 into the molecular structure of sodium 3-methyl-2-oxobutanoate. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high purity levels, often exceeding 99%. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-oxobutanoate-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways in organisms.
Drug Development: Incorporated into drug molecules to study pharmacokinetics and metabolic profiles.
Biological Research: Used to investigate the biosynthesis of pantothenic acid in bacteria.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-methyl-2-oxobutanoate-13C5 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, it is converted into pantothenic acid through a series of enzymatic reactions. The labeled carbon-13 allows researchers to trace the metabolic pathways and study the kinetics of these reactions. The molecular targets include enzymes involved in the biosynthesis pathway, and the labeled compound helps in elucidating the detailed mechanisms of these enzymatic processes .
Comparison with Similar Compounds
- Sodium 3-methyl-2-oxobutanoate (unlabeled)
- Sodium 3-methyl-2-oxobutanoate-13C4
- Sodium 3-methyl-2-oxobutanoate-13C3
Comparison: Sodium 3-methyl-2-oxobutanoate-13C5 is unique due to its specific labeling with five carbon-13 atoms. This extensive labeling provides more detailed information in metabolic studies compared to compounds with fewer labeled carbon atoms.
Properties
Molecular Formula |
C5H8NaO3 |
|---|---|
Molecular Weight |
144.069 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3+1,4+1,5+1; |
InChI Key |
ZYUOMWUHRSDZMY-JFGXUQBHSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)O.[Na] |
Canonical SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


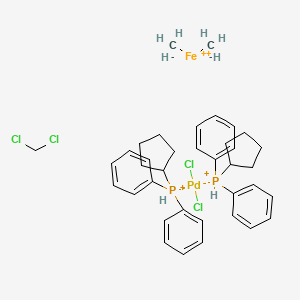
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
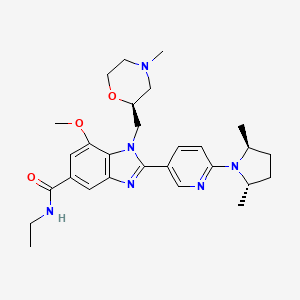
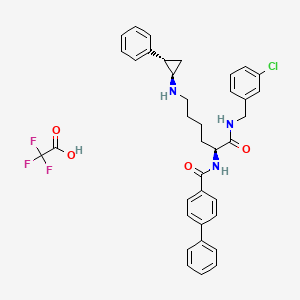
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)


